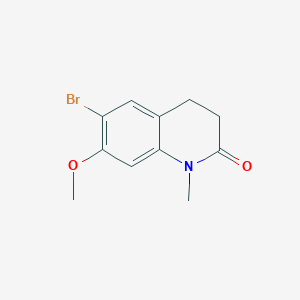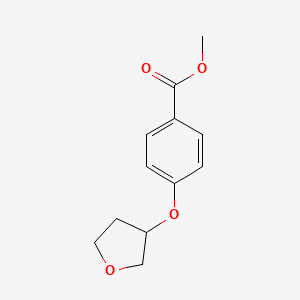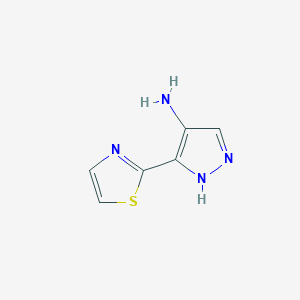
6-Bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
Vue d'ensemble
Description
6-Bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one, also known as 6-BMTQ, is a synthetic organic compound with a wide range of potential applications in research and laboratory experiments. It is a member of the quinoline family and is used in various scientific fields, including pharmacology, biochemistry, and physiology. It has been studied extensively in recent years due to its unique properties and potential uses. In
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been involved in the synthesis of various quinoline derivatives. For instance, it was used in the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline and 3-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine via reductive amination of Schiff's Bases (Zlatoidský & Gabos, 2009). Additionally, methods for the regioselective synthesis of brominated methoxyquinolines, including the compound , have been explored (Çakmak & Ökten, 2017).
Chemical Structure Analysis : The compound has also been a subject of interest in chemical structure studies, such as in the isolation and structure determination of bromophenols and brominated tetrahydroisoquinolines from the red alga Rhodomela confervoides (Ma et al., 2007).
Biological and Medicinal Research
Role in Drug Synthesis : The compound is a key intermediate in drug discoveries, as demonstrated in the synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a crucial intermediate in medicinal chemistry (Nishimura & Saitoh, 2016).
In Vitro Studies : There have been studies investigating the synthesis and evaluation of derivatives of this compound as inhibitors of steroid 5alpha reductases, highlighting its potential in pharmacological applications (Baston, Palusczak, & Hartmann, 2000).
Catalytic Antibodies Development : The compound has been used in the synthesis of tetrahydroquinolines and hexahydrobenzoindolizines for generating catalytic antibodies, indicating its role in the development of new biochemical tools (González‐Bello, Abell, & Leeper, 1997).
Tuberculosis Research : A study on the synthesis and anti-tuberculosis activity of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, involving this compound, points towards its potential application in the treatment of tuberculosis (Bai et al., 2011).
Mécanisme D'action
Action Environment:
Environmental factors play a pivotal role in the compound’s efficacy and stability. These factors include pH, temperature, and the presence of other molecules. For instance, interactions with food, other drugs, or environmental toxins can modulate its action.
: Sigma-Aldrich: 6-bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
Propriétés
IUPAC Name |
6-bromo-7-methoxy-1-methyl-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-13-9-6-10(15-2)8(12)5-7(9)3-4-11(13)14/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXWREWDTVNWQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=CC(=C(C=C21)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-7-methoxy-1-methyl-1,2,3,4-tetrahydroquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-butyl N-[(2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B1375239.png)
![1,8-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375242.png)
![2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375243.png)
![3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375244.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1375248.png)



![3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B1375252.png)

![2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate](/img/structure/B1375254.png)
![2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1375255.png)